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Compound of Interest

Compound Name: N-(2-Aminoethyl)piperidine

Cat. No.: B1265931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Aminoethyl)piperidine (CAS No: 27578-60-5), a key building block in pharmaceutical and
chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic characteristics, presenting quantitative data in structured tables and
outlining generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of N-(2-
Aminoethyl)piperidine. The *H and 13C NMR spectra provide detailed information about the
chemical environment of the hydrogen and carbon atoms, respectively.

The 'H NMR spectrum of N-(2-Aminoethyl)piperidine, typically recorded in deuterated
chloroform (CDCIs3) on a 400 MHz instrument, reveals distinct signals corresponding to the
different proton environments in the molecule.[1]

Table 1: *H NMR Chemical Shift Data for N-(2-Aminoethyl)piperidine[1]
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Signal Assighment

Chemical Shift (ppm)

A 2.783
B 2.372
Cc 2.37
E 1572
F 1.44

Solvent: CDCls, Instrument Frequency: 400 MHz

The 13C NMR spectrum provides information on the carbon framework of the molecule. The

data presented was also obtained using a 400 MHz instrument with CDClIs as the solvent.[2]

Table 2: 13C NMR Chemical Shift Data for N-(2-Aminoethyl)piperidine

Carbon Atom

Chemical Shift (ppm)

C1 58.8
Cc2 54.8
C3 39.1
C4 26.3
C5 245

Solvent: CDCIs, Instrument Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in N-(2-

Aminoethyl)piperidine by measuring the absorption of infrared radiation.

The IR spectrum of N-(2-Aminoethyl)piperidine exhibits characteristic absorption bands

corresponding to the vibrations of its amine and alkane functionalities. The data is often
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acquired using Fourier Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR)
techniques on a liquid film of the sample.[3]

Table 3: Key IR Absorption Bands for N-(2-Aminoethyl)piperidine

Functional Group Wavenumber (cm~—?) Description
N-H Stretch (Amine) 3350 - 3250 Broad

C-H Stretch (Alkane) 2950 - 2850 Strong

N-H Bend (Amine) 1650 - 1580 Medium

C-N Stretch 1250 - 1020 Medium

Experimental Protocols

While specific, detailed experimental procedures from the data sources are not available, a
general methodology for obtaining the spectroscopic data is outlined below.

o Sample Preparation: A small amount of N-(2-Aminoethyl)piperidine (typically 5-25 mg) is
dissolved in approximately 0.5-1.0 mL of deuterated chloroform (CDCIs). A trace amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(0 ppm).

» Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The *H and 3C
NMR spectra are acquired on a 400 MHz NMR spectrometer. For 33C NMR, a proton-
decoupled sequence is typically used to simplify the spectrum.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts
are referenced to the internal standard.

e Sample Preparation: For a liquid film measurement, a drop of neat N-(2-
Aminoethyl)piperidine is placed between two potassium bromide (KBr) or sodium chloride
(NaCl) plates. For ATR-IR, a drop of the sample is placed directly onto the ATR crystal.[3]
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o Data Acquisition: A background spectrum of the empty spectrometer (or clean ATR crystal) is
recorded. The sample is then placed in the infrared beam path, and the sample spectrum is
acquired. The instrument used for such analysis is typically a Bruker IFS 85 or similar FTIR

spectrometer.[3]

o Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like N-(2-Aminoethyl)piperidine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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